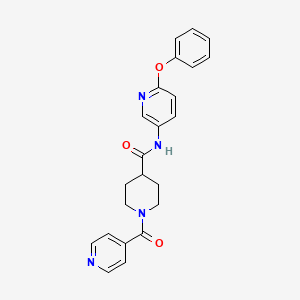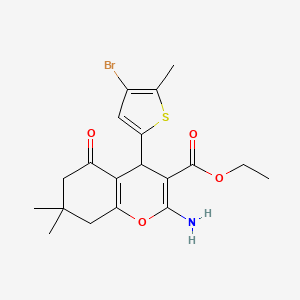![molecular formula C12H13NO2 B5212211 10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5212211.png)
10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has been widely studied for its biochemical and physiological effects. It is commonly referred to as mitoxantrone and has been used in the treatment of various types of cancers and autoimmune diseases.
Wirkmechanismus
The mechanism of action of mitoxantrone involves its ability to intercalate into DNA strands and inhibit topoisomerase II activity. This results in the inhibition of DNA replication and cell division, leading to the death of cancer cells. Mitoxantrone also has immunosuppressive properties, which makes it effective in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
Mitoxantrone has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. It has also been shown to reduce inflammation and oxidative stress in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of mitoxantrone for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of cell death. However, mitoxantrone has several limitations, including its toxicity and potential side effects. It is also relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research of mitoxantrone. One area of research is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the immunomodulatory effects of mitoxantrone and its potential use in the treatment of other autoimmune diseases. Additionally, the development of new drug delivery systems could improve the effectiveness of mitoxantrone in cancer treatment. Finally, the use of mitoxantrone in combination with other drugs could lead to improved outcomes in cancer treatment.
Synthesemethoden
Mitoxantrone is synthesized by a multi-step process that involves the reaction of several chemical compounds. The first step involves the condensation of 1,4-dihydroxyanthraquinone with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form a dihydroxyanthraquinone-5,6-dione intermediate. This intermediate is then reacted with 1,2-diaminocyclohexane to form the final product, mitoxantrone.
Wissenschaftliche Forschungsanwendungen
Mitoxantrone has been extensively studied for its scientific research application. It has been found to be effective in the treatment of various types of cancers, including breast cancer, leukemia, and lymphoma. It has also been used in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-5(2)8-6-3-4-7(8)10-9(6)11(14)13-12(10)15/h3-4,6-7,9-10H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUDGOQQAUDGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2C=CC1C3C2C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)
![4-[5-(mesityloxy)pentyl]morpholine](/img/structure/B5212158.png)


![1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5212181.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B5212223.png)

![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5212231.png)
![1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine hydrochloride](/img/structure/B5212243.png)

![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(cyclopropylmethyl)piperazine](/img/structure/B5212251.png)
![5-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5212256.png)
